(3S)-3-(Boc-amino)-3-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFTJQKKCELGD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-21-5 | |
| Record name | (3S)-3-(Boc-Amino)-3-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q. Key Parameters :
- Temperature: 50–80°C for 12–24 hours.
- Catalyst: Pd(OAc)₂ for cross-coupling reactions .
How does the stereochemistry at the 3-position influence interactions with biological targets?
The (3S) configuration determines spatial orientation of the Boc group, affecting:
- Hydrogen Bonding : Boc carbonyl oxygen interacts with serine/threonine residues in enzyme active sites.
- Steric Effects : 3-methyl group restricts rotation, enhancing enantioselective binding.
Case Study : In a fluoroquinophenoxazine derivative, (S)-configured amines showed 86% yield in substitution reactions vs. no product for (R)-isomers .
What computational methods predict the compound’s pharmacokinetic profile?
- LogP Calculation : Use software like MarvinSketch to estimate partition coefficient (~2.1), indicating moderate lipophilicity .
- ADMET Prediction : Tools like SwissADME assess absorption (Caco-2 permeability) and metabolism (CYP450 interactions).
Key Insight : The Boc group reduces metabolic degradation by shielding the amine from oxidases .
Methodological Guidelines
How to design a study comparing this compound with analogs?
Structural Variables : Test analogs with varying ring sizes (piperidine vs. pyrrolidine) or substituents (e.g., trifluoromethyl) .
Biological Endpoints : Measure IC₅₀ in enzyme assays and MIC in microbial cultures.
Statistical Analysis : Use ANOVA with post-hoc tests to identify significant differences (p < 0.05).
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